molecular formula C9H7N3O5 B15330433 7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione

7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B15330433
M. Wt: 237.17 g/mol
InChI Key: HFJYDZRLAWJWGX-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione typically involves the nitration of a methoxy-substituted quinazoline precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline diones with additional oxygen-containing functional groups.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    7-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the nitro group, which may result in different biological properties.

    7-Methoxy-6-chloroquinazoline-2,4(1H,3H)-dione: Substitution of the nitro group with a chloro group can lead to different reactivity and applications.

Uniqueness

7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

7-methoxy-6-nitro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7N3O5/c1-17-7-3-5-4(2-6(7)12(15)16)8(13)11-9(14)10-5/h2-3H,1H3,(H2,10,11,13,14)

InChI Key

HFJYDZRLAWJWGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)NC2=O)[N+](=O)[O-]

Origin of Product

United States

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